molecular formula C14H16N2O2 B2939484 N-(1-cyanocyclobutyl)-3-phenoxypropanamide CAS No. 1281106-78-2

N-(1-cyanocyclobutyl)-3-phenoxypropanamide

Cat. No. B2939484
CAS RN: 1281106-78-2
M. Wt: 244.294
InChI Key: LDQMRMAZOOTSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-3-phenoxypropanamide, also known as CCPA, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the category of adenosine receptor agonists and has been shown to have significant effects on the central nervous system.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Selective Hydrogenation : Research demonstrates the effectiveness of catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in chemical manufacturing, under mild conditions (Yong Wang et al., 2011). This indicates the potential for exploring catalytic applications of N-(1-cyanocyclobutyl)-3-phenoxypropanamide in similar contexts.
  • Polyethylene Production : Phenoxycycloalkylimine ligated zirconium complexes, including cyclobutyl variants, have been shown to produce polyethylenes with high efficiency and varying molecular weights, indicating a role in polymer production (H. Terao et al., 2006).

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Novel heterocyclic compounds bearing a sulfonamide moiety, including thiazole and pyrazole derivatives, have been synthesized for their promising antibacterial and antifungal activities, showcasing the potential of incorporating N-(1-cyanocyclobutyl)-3-phenoxypropanamide into new antimicrobial agents (E. Darwish et al., 2014).
  • Anti-inflammatory and Cytoprotective Agents : The synthesis and evaluation of novel monocyclic cyanoenones as Michael acceptors have revealed high reactivity and biological potency, including anti-inflammatory and cytoprotective effects, suggesting potential therapeutic applications (Suqing Zheng et al., 2012).

Chemical Reactivity and Synthesis

  • Reactivity as Michael Acceptors : Studies on novel monocyclic cyanoenones have highlighted their unique chemical reactivity as Michael acceptors and their biological potency, providing insights into the chemical behavior of cyano-containing compounds (Suqing Zheng et al., 2012).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-14(8-4-9-14)16-13(17)7-10-18-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQMRMAZOOTSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-3-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.